N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropane carboxamide group attached to a pyrazole ring, which is substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with phenylhydrazine and ethyl acetoacetate as starting materials.
Cyclization: These starting materials undergo cyclization to form the pyrazole ring.
Chloride Acetylation: The pyrazole intermediate is then subjected to chloride acetylation.
Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield the desired compound
Industrial production methods for this compound are designed to be cost-effective and scalable. The process avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane carboxamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-9-13(15-14(18)11-7-8-11)17(16-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAOBFLHDZNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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